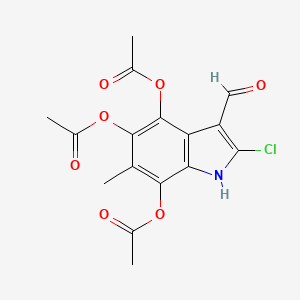
(4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate, typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific conditions and reagents used can vary depending on the desired substitution pattern on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography .
化学反应分析
Types of Reactions
Indole derivatives, including (4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate, can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can lead to the formation of quinones, while reduction can yield various reduced forms of the indole ring .
科学研究应用
Indole derivatives, including (4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate, have a wide range of scientific research applications:
作用机制
The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways. These compounds can bind to specific receptors, enzymes, or other proteins, leading to changes in cellular processes . The exact mechanism can vary depending on the specific structure of the indole derivative and its target .
相似化合物的比较
Similar Compounds
Similar compounds to (4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other indole derivatives .
属性
CAS 编号 |
73355-43-8 |
|---|---|
分子式 |
C16H14ClNO7 |
分子量 |
367.74 g/mol |
IUPAC 名称 |
(4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate |
InChI |
InChI=1S/C16H14ClNO7/c1-6-13(23-7(2)20)12-11(10(5-19)16(17)18-12)15(25-9(4)22)14(6)24-8(3)21/h5,18H,1-4H3 |
InChI 键 |
OCHPYSPPYXSVQB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C(=C(N2)Cl)C=O)C(=C1OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















